Steffimycin B

Descripción

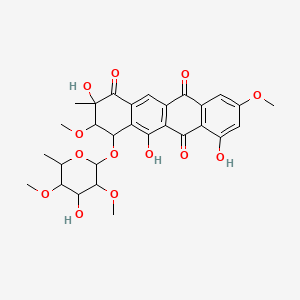

Structure

2D Structure

Propiedades

IUPAC Name |

2,5,7-trihydroxy-4-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJWDTPKSIFZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20969746 | |

| Record name | 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2,4-di-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54526-94-2 | |

| Record name | Steffimycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054526942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Steffimycin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,10,12-Trihydroxy-2,8-dimethoxy-3-methyl-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 6-deoxy-2,4-di-O-methylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20969746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Steffimycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of Steffimycin B, an anthracycline antibiotic. This document addresses the historical context of its discovery, delves into its biosynthetic pathway, and offers detailed experimental protocols for its fermentation and purification. Quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding.

A Note on the Producing Organism: Initial inquiries may associate this compound with Streptomyces steffisburgensis, the organism from which the parent compound, Steffimycin, was first isolated. However, scientific literature confirms that This compound is produced by Streptomyces elgreteus .[1] This guide will focus on the isolation of this compound from S. elgreteus while also providing context on the broader family of Steffimycins produced by S. steffisburgensis.

Discovery and Background

Steffimycin was first isolated in 1967 from the fermentation broth of Streptomyces steffisburgensis.[2] Subsequently, a related compound, this compound, was discovered and isolated from a new species, Streptomyces elgreteus.[1] this compound belongs to the anthracycline class of antibiotics, which are known for their potent antitumor properties.[2] The structure of this compound was elucidated through spectroscopic methods and X-ray crystallography.[3]

Biosynthesis of Steffimycins

The biosynthetic gene cluster for Steffimycin has been cloned and characterized from Streptomyces steffisburgensis. The pathway involves a type II polyketide synthase (PKS) system. The core polyketide chain undergoes a series of cyclizations, aromatizations, and tailoring reactions, including glycosylation, to yield the final Steffimycin structure. While the specific regulatory and signaling pathways controlling this compound production in S. elgreteus have not been fully elucidated, the regulation of antibiotic biosynthesis in Streptomyces is known to be complex, often involving pathway-specific regulatory genes (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins) and global regulators that respond to nutritional and environmental signals.

Experimental Protocols

The following protocols are based on information from the patent literature describing the production of this compound from Streptomyces elgreteus and general methodologies for the purification of secondary metabolites from Streptomyces. These should be considered as a starting point for optimization.

Fermentation of Streptomyces elgreteus for this compound Production

3.1.1. Media Composition

| Medium Type | Component | Concentration (g/L) |

| Seed Medium | Glucose | 10 |

| Yeast Extract | 5 | |

| Peptone | 5 | |

| Beef Extract | 3 | |

| Casamino Acids | 3 | |

| pH | 7.2 (pre-sterilization) | |

| Production Medium | Blackstrap Molasses | 25 |

| Yellow Cornmeal | 20 | |

| Pharmamedia | 15 | |

| pH | 7.0 (pre-sterilization) |

3.1.2. Fermentation Protocol

-

Inoculum Preparation: Prepare a seed culture by inoculating 50 mL of sterile seed medium in a 250 mL baffled flask with a sporulated culture of Streptomyces elgreteus.

-

Seed Culture Incubation: Incubate the seed culture at 28°C for 2-3 days on a rotary shaker at 250 rpm.

-

Production Culture: Inoculate 1 L of sterile production medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

-

Production Incubation: Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 250 rpm. Monitor the production of this compound by analytical methods such as HPLC.

Isolation and Purification of this compound

3.2.1. Extraction Protocol

-

Separation of Biomass: Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

pH Adjustment: Adjust the pH of the supernatant to approximately 2.0-4.0 with a mineral acid (e.g., HCl).

-

Solvent Extraction: Extract the acidified supernatant three times with an equal volume of methylene chloride.

-

Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure to yield the crude this compound.

3.2.2. Purification Protocol

-

Silica Gel Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

-

Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Crystallization:

-

Pool the pure fractions containing this compound and concentrate them.

-

Induce crystallization from a suitable solvent system. The patent suggests lower alcohols (e.g., methanol, ethanol) or chlorinated hydrocarbons (e.g., chloroform, methylene chloride). The optimal solvent system and conditions for crystallization will require experimental determination.

-

Note: Specific data on purification fold and final yield are not available in the literature and would need to be established during process development.

Characterization of this compound

Physicochemical Properties

| Property | Description |

| Appearance | Crystalline solid |

| Molecular Formula | C₂₉H₃₂O₁₃ |

| Molecular Weight | 588.56 g/mol |

| Solubility | Soluble in halogenated hydrocarbons and lower alcohols. |

| Relatively insoluble in hydrocarbons and water. |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its known structure and data from related anthracyclines.

| Spectroscopic Technique | Expected Features |

| UV-Vis | Maxima characteristic of the anthracycline chromophore, typically in the regions of 230-260 nm and 460-500 nm. |

| Infrared (IR) | Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O) of quinone and ester groups, aromatic C=C bonds, and C-O bonds of ethers and glycosides. |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, protons of the sugar moiety, and aliphatic protons of the tetracyclic ring system. A characteristic NMR spectrum is mentioned in US Patent 3,794,721. |

| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, carbons of the sugar moiety, methoxy carbons, and aliphatic carbons of the aglycone. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns, such as the loss of the sugar moiety. |

Conclusion

This technical guide provides a foundational understanding of the discovery and isolation of this compound. While the provided protocols are derived from the available literature, it is important for researchers to note that optimization of fermentation, extraction, and purification parameters will be crucial for achieving high yields and purity. The information and diagrams presented herein should serve as a valuable resource for scientists and professionals in the field of natural product drug discovery and development. Further research into the specific regulatory networks of S. elgreteus could unlock strategies for enhancing the production of this promising antibiotic.

References

- 1. US3794721A - Antibiotic this compound and process for the preparation thereof - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular structure, stereochemistry and interactions of this compound, and DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Dance: A Technical Guide to the DNA Binding Mechanism of Steffimycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steffimycin B, an anthracycline antibiotic, exerts its biological activity primarily through its interaction with double-stranded DNA. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a DNA binding agent. It consolidates current understanding of its binding mode, sequence preference, the functional groups governing the interaction, and its subsequent effects on DNA structure and function. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the binding process to serve as a comprehensive resource for researchers in oncology, microbiology, and drug development.

Introduction

Anthracycline antibiotics represent a cornerstone of cancer chemotherapy, with their cytotoxic effects largely attributed to their ability to interfere with DNA replication and transcription. This compound, a member of this class, has been the subject of studies to elucidate its precise mechanism of DNA interaction. Understanding the molecular details of how this compound binds to DNA is crucial for the rational design of new, more effective, and less toxic therapeutic agents. This guide synthesizes the available scientific literature to present a detailed overview of the DNA binding properties of this compound.

The Molecular Mechanism of this compound-DNA Interaction

The interaction of this compound with DNA is a multi-faceted process involving intercalation, hydrogen bonding, and electrostatic interactions. The planar anthracycline chromophore is the key structural feature that enables it to insert itself between the base pairs of the DNA double helix.

Binding Mode: Intercalation and Groove Interaction

The primary mode of binding for this compound to double-stranded DNA is intercalation .[1][2][3] This is supported by crystallographic data and modeling studies which show the planar tetracyclic chromophore of the aglycone stacking between adjacent DNA base pairs.[4][5] This intercalative binding is further stabilized by hydrogen bonds between the functional groups of this compound and the DNA backbone or the edges of the base pairs in the major or minor grooves. The sugar moiety of this compound is thought to reside in the minor groove of the DNA, contributing to the stability and specificity of the complex.

Sequence Specificity

There are conflicting reports regarding the DNA sequence specificity of this compound, indicating that this is an area requiring further investigation.

-

A-T Rich Regions: Several studies suggest that this compound preferentially binds to A-T rich sequences, with a particular affinity for alternating A-T patterns, such as in poly[d(A-T)]. This preference is thought to be driven by the specific hydrogen bonding opportunities and the conformational flexibility of A-T rich DNA.

-

CpG Sequences: In contrast, molecular modeling studies have suggested a higher binding specificity for CpG steps, similar to other well-characterized anthracyclines like daunorubicin and nogalamycin.

This discrepancy highlights the need for more definitive studies, such as high-resolution co-crystal structures of this compound with various DNA oligonucleotides, to resolve its precise sequence preference.

Functional Groups Involved in DNA Recognition

The specific chemical moieties of this compound play distinct roles in the DNA binding process:

-

Aglycone Chromophore: The planar aromatic rings (rings B-D) of the anthracycline structure are responsible for the intercalative binding between DNA base pairs.

-

Cyclohexene Ring A and its Substituents: This ring and its hydroxyl groups are crucial for forming hydrogen bonds with the DNA, "anchoring" the drug in place.

-

Sugar Moiety: The sugar ring, attached to the aglycone, is positioned in the minor groove and contributes to the overall stability of the complex through further interactions. The nature of the sugar can influence the biological activity of anthracyclines.

Quantitative Analysis of this compound-DNA Binding

Table 1: Summary of Available Quantitative Binding Data for this compound

| Parameter | Value | DNA Substrate | Method | Reference |

| Binding Constant (K) | "Good affinity" (numerical value not reported) | Calf Thymus DNA | Spectrophotometry/Fluorimetry | |

| Number of Binding Sites (n) | Not reported | Calf Thymus DNA | Spectrophotometry/Fluorimetry |

Effects on DNA Structure and Function

The binding of this compound to DNA induces significant structural and functional consequences:

-

Increased Thermal Stability: The formation of the this compound-DNA complex leads to an increase in the melting temperature (Tm) of the DNA, indicating a stabilization of the double helix.

-

Inhibition of DNA Replication: this compound has been shown to be a potent inhibitor of E. coli DNA polymerase I, thereby impairing DNA replication. This is a key component of its antibacterial and potential antineoplastic activity.

-

Minimal Impact on Transcription: Interestingly, this compound does not significantly inhibit DNA-directed RNA polymerase, suggesting a lesser effect on transcription compared to replication. This differential activity is an important aspect of its biological profile.

-

Topological Alterations: Like other intercalating agents, this compound is expected to unwind the DNA helix upon binding, leading to changes in DNA topology. Such alterations can interfere with the function of enzymes that act on DNA, such as topoisomerases.

Experimental Protocols for Studying this compound-DNA Interactions

A variety of biophysical and biochemical techniques can be employed to investigate the interaction of this compound with DNA. Below are detailed methodologies for key experiments.

UV-Visible Spectrophotometry

-

Principle: The interaction of a small molecule with DNA often leads to changes in the absorbance spectrum (hypochromism or hyperchromism) and a shift in the maximum wavelength (bathochromic or hypsochromic shift). These changes can be used to determine the binding constant (Kb) and stoichiometry of binding.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA or a specific oligonucleotide in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm.

-

Perform a titration by keeping the concentration of this compound constant and incrementally adding the DNA solution.

-

Record the UV-Vis spectrum (typically from 200-600 nm) after each addition of DNA and incubation to allow for equilibrium to be reached.

-

Analyze the changes in absorbance at the wavelength of maximum absorbance of the drug to calculate the binding constant using appropriate models, such as the Wolfe-Shimmer equation.

-

Fluorescence Spectroscopy

-

Principle: this compound is a fluorescent molecule. Its fluorescence can be quenched or enhanced upon binding to DNA. This change in fluorescence intensity can be used to determine binding parameters. Alternatively, a competitive binding assay using a fluorescent DNA probe like ethidium bromide (EtBr) can be employed. This compound can displace EtBr from the DNA, leading to a decrease in the fluorescence of the EtBr-DNA complex.

-

Protocol (Competitive Binding with Ethidium Bromide):

-

Prepare a solution of the DNA-EtBr complex by incubating a known concentration of DNA with a saturating concentration of EtBr in a suitable buffer.

-

Record the initial fluorescence emission spectrum of the DNA-EtBr complex (excitation typically around 520 nm, emission around 600 nm).

-

Titrate the DNA-EtBr solution with increasing concentrations of this compound.

-

Record the fluorescence spectrum after each addition and incubation.

-

The quenching of the EtBr fluorescence can be analyzed using the Stern-Volmer equation to determine the binding affinity of this compound to DNA.

-

Circular Dichroism (CD) Spectroscopy

-

Principle: CD spectroscopy is sensitive to the secondary structure of DNA. The binding of a drug can induce conformational changes in the DNA, which are reflected in the CD spectrum. Intercalation typically leads to an increase in the intensity of the positive band and a decrease in the intensity of the negative band of the B-form DNA spectrum.

-

Protocol:

-

Prepare solutions of DNA and this compound in a low-salt buffer.

-

Record the CD spectrum of the DNA alone (typically from 220-320 nm).

-

Titrate the DNA solution with increasing concentrations of this compound.

-

Record the CD spectrum after each addition and equilibration.

-

Analyze the changes in the CD signal at specific wavelengths to monitor the conformational changes in the DNA upon drug binding.

-

Thermal Denaturation Assay (Tm Measurement)

-

Principle: The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA has dissociated into single strands. The binding of a ligand that stabilizes the double helix, such as an intercalator, will increase the Tm.

-

Protocol:

-

Prepare samples of DNA alone and DNA in the presence of varying concentrations of this compound in a suitable buffer.

-

Use a spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is gradually increased (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).

-

The Tm is the temperature at the midpoint of the sigmoidal melting curve. The increase in Tm (ΔTm) in the presence of this compound is a measure of the extent of stabilization.

-

DNase I Footprinting

-

Principle: This technique is used to identify the specific binding site of a ligand on a DNA sequence. A DNA fragment is radioactively or fluorescently labeled at one end. The DNA is then incubated with the binding ligand and subsequently treated with DNase I, which cleaves the DNA backbone. The ligand will protect the DNA region where it is bound from cleavage by DNase I.

-

Protocol:

-

Prepare a DNA fragment of interest (e.g., by PCR or restriction digest) and label one end with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Incubate the labeled DNA with varying concentrations of this compound.

-

Partially digest the DNA with a low concentration of DNase I.

-

Stop the reaction and denature the DNA fragments.

-

Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the fragments by autoradiography or fluorescence imaging.

-

The binding site of this compound will appear as a "footprint," a region on the gel where the DNA ladder is absent or significantly reduced in intensity compared to a control lane without the drug.

-

Visualizing the Mechanism of Action

To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed mechanism of action of this compound.

Caption: Logical workflow of this compound's mechanism of action.

Caption: this compound intercalation model.

Conclusion and Future Directions

This compound is a DNA binding agent that primarily acts through intercalation, leading to the inhibition of DNA replication. While the general mechanism is understood and aligns with that of other anthracyclines, there are notable gaps in our knowledge. Specifically, the precise DNA sequence preference of this compound needs to be definitively established, and robust quantitative data on its binding affinity (Kd) for various DNA sequences are required. Future research should focus on high-resolution structural studies of this compound-DNA complexes and detailed thermodynamic characterization of the binding interaction. Such studies will not only provide a more complete picture of its mechanism of action but also inform the development of next-generation DNA-targeting therapeutics with improved efficacy and safety profiles.

References

- 1. This compound, a DNA binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mybiosource.com [mybiosource.com]

- 4. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]

- 5. Molecular structure, stereochemistry and interactions of this compound, and DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Antibacterial Spectrum of Steffimycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research conducted on the antibacterial spectrum of Steffimycin B, an anthracycline antibiotic. The information presented herein is curated from foundational studies, offering insights into its in vitro activity against a range of bacterial pathogens. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and a visualization of the antibiotic's mechanism of action.

Quantitative Antibacterial Spectrum of this compound

Early investigations into the bioactivity of this compound revealed its primary efficacy against Gram-positive bacteria. The minimum inhibitory concentrations (MICs), the lowest concentration of the antibiotic that prevents visible growth of a microorganism, were determined for several clinically relevant species. The patent for this compound highlighted its activity against key Gram-positive pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Data not available in early public documents |

| Streptococcus faecalis | Data not available in early public documents |

| Streptococcus hemolyticus | Data not available in early public documents |

Quantitative MIC values from the primary scientific literature are pending full-text document retrieval. The initial patent primarily described qualitative activity.

Experimental Protocols

The methodologies employed in the initial characterization of the antibacterial properties of this compound were foundational to understanding its potential as an antimicrobial agent. The following protocols are based on standard practices for antibiotic discovery and evaluation during the period of its initial investigation.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial spectrum of this compound was likely determined using a broth or agar dilution method, a standard technique for assessing the in vitro activity of a new antibiotic.

a) Inoculum Preparation:

-

Pure cultures of the test bacteria were grown in a suitable broth medium to a logarithmic phase of growth.

-

The bacterial suspension was then diluted to a standardized concentration, typically 105 to 106 colony-forming units (CFU) per milliliter.

b) Broth Dilution Method:

-

A series of twofold dilutions of this compound were prepared in a liquid growth medium in test tubes.

-

Each tube was inoculated with the standardized bacterial suspension.

-

A positive control tube (containing medium and bacteria but no antibiotic) and a negative control tube (containing medium and antibiotic but no bacteria) were included.

-

The tubes were incubated under optimal conditions for the specific bacterium (e.g., 18-24 hours at 37°C).

-

The MIC was determined as the lowest concentration of this compound in which there was no visible turbidity (growth).

c) Agar Dilution Method:

-

A series of agar plates were prepared, each containing a different concentration of this compound incorporated into the agar medium.

-

The standardized bacterial suspensions were then spotted onto the surface of each plate.

-

The plates were incubated under appropriate conditions.

-

The MIC was recorded as the lowest concentration of the antibiotic that inhibited the development of visible bacterial colonies.

Visualizing the Mechanism of Action and Experimental Workflow

To elucidate the logical relationships in the study of this compound, the following diagrams have been generated using the DOT language.

Proposed Mechanism of Action of this compound

This compound, as an anthracycline antibiotic, is understood to exert its antibacterial effect by interfering with DNA replication and transcription. This is achieved through the intercalation of the planar anthracycline ring into the DNA double helix.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Antibacterial Spectrum Determination

The process of determining the antibacterial spectrum of a novel compound like this compound follows a structured experimental workflow, from initial screening to the determination of quantitative MIC values.

Caption: Experimental workflow for determining the antibacterial spectrum.

Steffimycin B: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Anthracycline Antibiotic Steffimycin B, Focusing on its Molecular Characteristics, Mechanism of Action, and Methodologies for Preclinical Evaluation.

Introduction

This compound is a member of the anthracycline class of antibiotics, a group of microbial secondary metabolites renowned for their potent antitumor activities. Isolated from Streptomyces steffisburgensis, this compound has garnered interest within the scientific community for its distinct chemical structure and its biological activity, primarily as a DNA binding agent. This technical guide provides a comprehensive overview of this compound, with a focus on its molecular properties, mechanism of action, and detailed experimental protocols relevant to its evaluation in a drug development context. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Molecular Profile of this compound

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The key molecular characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₂O₁₃ | [1][2] |

| Molecular Weight | 588.56 g/mol | [1][2] |

Mechanism of Action: DNA Intercalation and Transcription Inhibition

The primary mechanism of action of this compound, characteristic of many anthracyclines, involves its interaction with double-stranded DNA.[3] Structural studies and biophysical analyses have indicated that this compound binds to DNA, most likely through intercalation, where the planar anthracycline ring system inserts between the base pairs of the DNA double helix. This interaction is further stabilized by hydrogen bonding.

This binding event has significant functional consequences, leading to the inhibition of nucleic acid synthesis. By distorting the DNA structure, this compound interferes with the processes of DNA replication and transcription, ultimately inhibiting the proliferation of cells. This mode of action forms the basis of its potential as an anticancer agent.

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

The following section outlines detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods for studying DNA-binding agents and can be adapted for this compound.

DNA Binding Analysis via UV-Visible Spectroscopy

This protocol describes the use of UV-Visible spectroscopy to observe the interaction between this compound and DNA. The binding of this compound to DNA is expected to cause changes in the absorption spectrum of the compound.

Materials:

-

This compound

-

Calf Thymus DNA (ct-DNA)

-

Tris-HCl buffer (pH 7.4)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of ct-DNA in Tris-HCl buffer.

-

Determine the concentration of the ct-DNA stock solution by measuring the absorbance at 260 nm.

-

Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of ct-DNA in Tris-HCl buffer.

-

Incubate the solutions at a constant temperature (e.g., 25°C) for a set period to allow for binding equilibrium to be reached.

-

Record the UV-Visible absorption spectra of each solution from 200 to 600 nm.

-

Analyze the spectral changes, such as hypochromism (decrease in absorbance) and bathochromism (red shift in the wavelength of maximum absorbance), in the characteristic absorption bands of this compound upon addition of DNA. These changes are indicative of intercalation.

Thermal Denaturation Assay

This assay measures the increase in the melting temperature (Tm) of DNA upon binding of a ligand, providing evidence of stabilization of the DNA double helix.

Materials:

-

This compound

-

Calf Thymus DNA (ct-DNA)

-

SYBR Green I dye

-

Tris-HCl buffer (pH 7.4)

-

Real-Time PCR instrument

Procedure:

-

Prepare solutions of ct-DNA with and without this compound at various concentrations in Tris-HCl buffer.

-

Add SYBR Green I dye to each solution. SYBR Green I fluoresces upon binding to double-stranded DNA.

-

Place the samples in a real-time PCR instrument.

-

Program the instrument to gradually increase the temperature from a baseline (e.g., 25°C) to a high temperature (e.g., 95°C) in small increments.

-

Monitor the fluorescence of SYBR Green I at each temperature increment. As the DNA denatures (melts) into single strands, the fluorescence will decrease.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined by plotting the negative first derivative of the fluorescence versus temperature.

-

An increase in the Tm of the DNA in the presence of this compound indicates that the compound stabilizes the double helix.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a series of dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined from the dose-response curve.

Figure 2: General experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents due to its ability to interact with DNA and inhibit essential cellular processes. This technical guide has provided a concise yet comprehensive overview of its molecular characteristics, mechanism of action, and detailed experimental protocols for its preclinical evaluation. The methodologies outlined herein will enable researchers to further investigate the therapeutic potential of this compound and its analogues, paving the way for the development of new and effective cancer therapies.

References

A Technical Guide to the Biological Activity of Steffimycin B and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of Steffimycin B, an anthracycline antibiotic, and its related analogs. This document details its mechanism of action, summarizes its known biological effects, and provides detailed protocols for key experimental assays relevant to its study. The information is intended to serve as a foundational resource for professionals engaged in antibiotic research and anticancer drug development.

Introduction to this compound

This compound is an anthracycline metabolite originally isolated from Streptomyces steffisburgensis. Like other members of the anthracycline class, such as doxorubicin and daunorubicin, it possesses both antibacterial and antineoplastic properties[1]. Structurally, it features a tetracyclic quinone core attached to a sugar moiety[2]. Its biological activity stems primarily from its ability to interact with DNA, leading to the disruption of essential cellular processes like DNA replication and transcription. Research has also explored various synthetic and microbially converted analogs of this compound to enhance its therapeutic properties and explore structure-activity relationships[3][4].

Mechanism of Action

The primary mechanism of action for this compound and its analogs is their interaction with double-stranded DNA. This interaction leads to several downstream cytotoxic effects.

DNA Intercalation and Binding

This compound binds directly to double-stranded DNA, showing a preference for interacting with adenine-thymine base pairs. This binding is evidenced by an increase in the thermal stability of DNA in the presence of the antibiotic. The molecule intercalates between the base pairs of the DNA helix, a process stabilized by hydrogen bonding. This physical disruption of the DNA structure interferes with the function of enzymes that use DNA as a template.

Inhibition of Topoisomerase II

A critical consequence of DNA binding by anthracyclines is the inhibition of topoisomerase II. These essential enzymes resolve DNA topological problems during replication and transcription by creating transient double-strand breaks. This compound, like other anthracyclines, acts as a "topoisomerase poison" by stabilizing the covalent intermediate state of the enzyme-DNA complex (the cleavable complex). This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are highly cytotoxic and can trigger programmed cell death.

Induction of Apoptosis

The accumulation of DNA damage and cellular stress caused by this compound's activity ultimately leads to the induction of apoptosis (programmed cell death). While the specific signaling cascade for this compound is not fully elucidated, anthracyclines are known to trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (e.g., caspase-3) that execute the final stages of cell death.

Visualization of Action:

Quantitative Biological Activity Data

A comprehensive review of publicly available scientific literature did not yield specific quantitative IC₅₀ (half-maximal inhibitory concentration) or a broad range of MIC (minimum inhibitory concentration) values for this compound and its direct analogs required for a detailed comparative analysis. Early studies frequently reported activity qualitatively. The tables below are structured to present such data clearly and should be populated as quantitative information becomes available through further research.

Table 1: Cytotoxicity Data for this compound and Analogs

| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| This compound | P388 (Murine Leukemia) | In vivo | Data Not Available | |

| This compound | e.g., MCF-7 (Breast) | MTT | Data Not Available | |

| This compound | e.g., HCT116 (Colon) | MTT | Data Not Available | |

| Analog X | P388 (Murine Leukemia) | In vivo | Data Not Available | |

| Analog Y | P388 (Murine Leukemia) | In vivo | Data Not Available |

Note: While a 1988 study reported that three 3-substituted analogs were substantially more active than this compound against P388 murine leukemia, specific IC₅₀ values were not provided in the abstract.

Table 2: Antimicrobial Activity Data for this compound and Analogs

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Mycobacterium tuberculosis H37Rv | 7.8 | |

| This compound | M. tuberculosis (Rifampin-resistant) | 3.9 | |

| Steffimycin C | Streptococcus pneumoniae | Active (Value N/A) | |

| Steffimycin C | Other Bacteria | Inactive |

Note: Steffimycin C was reported to have activity exclusively against Streptococcus pneumoniae, but a specific MIC value was not provided in the abstract.

Key Experimental Protocols

The following sections detail standardized protocols for assays crucial to evaluating the biological activity of this compound and its analogs.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

1. Cell Plating:

-

Culture selected cancer cell lines (e.g., MCF-7, HCT116) to ~80% confluency in appropriate culture medium.

-

Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Visualization of Workflow:

References

- 1. idexx.com [idexx.com]

- 2. Steffimycin C, a new member of the steffimycin anthracyclines. Isolation and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Steffimycin B: An Anthracycline Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steffimycin B is a member of the anthracycline family of antibiotics, a class of potent chemotherapeutic agents known for their efficacy in treating a wide range of cancers. Produced by various Streptomyces species, this compound exerts its biological activity primarily through its interaction with DNA, leading to the inhibition of DNA replication and transcription. This technical guide provides a comprehensive overview of this compound, detailing its structure, biosynthesis, mechanism of action, and biological activities. It includes a compilation of available quantitative data, detailed experimental protocols for its study, and visualizations of its biosynthetic pathway and proposed mechanisms of action to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction

Anthracyclines are a cornerstone of cancer chemotherapy, with well-known members such as doxorubicin and daunorubicin being widely used in the clinic. These compounds are characterized by a tetracyclic aglycone core linked to a sugar moiety. This compound, a naturally occurring anthracycline, shares this structural motif and has demonstrated both antibacterial and antineoplastic properties. Understanding the intricate details of its molecular interactions and cellular effects is crucial for its potential development as a therapeutic agent.

Structure and Physicochemical Properties

This compound is a glycosidic anthracycline with a molecular formula of C₂₉H₃₂O₁₃. Its structure consists of a tetracyclic quinone aglycone, known as steffimycinone, attached to a deoxysugar moiety. The planar aromatic chromophore of the aglycone is responsible for its ability to intercalate into DNA. The stereochemistry of this compound has been elucidated through X-ray diffraction studies, revealing the precise spatial arrangement of its atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₃₂O₁₃ |

| Molecular Weight | 588.56 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; poorly soluble in water[1] |

Biosynthesis

The biosynthesis of steffimycins is a complex process orchestrated by a type II polyketide synthase (PKS) gene cluster found in Streptomyces species. The assembly of the polyketide backbone is followed by a series of tailoring reactions, including cyclizations, aromatizations, oxidations, and glycosylations, to yield the final this compound molecule. The biosynthetic pathway involves a series of enzymatic steps, each catalyzed by a specific enzyme encoded within the gene cluster. Understanding this pathway is essential for potential bioengineering efforts to produce novel anthracycline analogs with improved therapeutic properties.

Figure 1: Proposed Biosynthetic Pathway of this compound.

Mechanism of Action

The primary mechanism of action of this compound, like other anthracyclines, involves its interaction with DNA. This interaction disrupts normal cellular processes, ultimately leading to cell death.

DNA Intercalation and Replication Inhibition

This compound binds to double-stranded DNA, with evidence suggesting that it intercalates between base pairs. This insertion of the planar anthracycline ring into the DNA helix distorts its structure, interfering with the processes of DNA replication and transcription. The binding of this compound to DNA has been shown to increase the thermal stability of the DNA molecule.[2] This stabilization of the DNA duplex can physically block the progression of DNA and RNA polymerases, leading to a cessation of nucleic acid synthesis.[2]

Topoisomerase II Inhibition

Anthracyclines are well-known inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. While direct evidence for this compound's effect on topoisomerase II is limited, it is a plausible mechanism given its structural similarity to other anthracyclines that are confirmed topoisomerase II poisons. These drugs stabilize the covalent complex formed between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and subsequent activation of apoptotic pathways.

Figure 2: Proposed Mechanism of Action of this compound.

Biological Activity

This compound has demonstrated a range of biological activities, including antibacterial and anticancer effects.

Antibacterial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis

| Bacterial Strain | MIC (µg/mL) |

| M. tuberculosis H37Rv ATCC 27294 | 7.8 |

| Rifampin-resistant M. tuberculosis | 3.9 |

Anticancer Activity

The primary therapeutic interest in this compound lies in its potential as an anticancer agent. While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively published, its classification as an anthracycline suggests it likely possesses cytotoxic activity against various human cancers. Further research is needed to fully characterize its anticancer spectrum and potency.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for the purification and analysis of this compound.

-

Objective: To separate and quantify this compound from a mixture.

-

Stationary Phase: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).

-

Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of this compound.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Dissolve the experimental sample in a suitable solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Run a gradient elution program to separate the components.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

-

Figure 3: General Workflow for HPLC Analysis of this compound.

DNA Thermal Denaturation Assay

This assay is used to assess the binding of this compound to DNA.

-

Objective: To determine the effect of this compound on the thermal stability of DNA.

-

Principle: The melting temperature (Tm) of DNA, the temperature at which half of the double-stranded DNA dissociates into single strands, increases upon the binding of an intercalating agent.

-

Procedure:

-

Prepare solutions of double-stranded DNA in a suitable buffer.

-

Add varying concentrations of this compound to the DNA solutions. Include a control with no this compound.

-

Use a spectrophotometer with a temperature-controlled cuvette holder to monitor the absorbance of the solutions at 260 nm as the temperature is gradually increased.

-

The increase in absorbance at 260 nm corresponds to the denaturation of DNA.

-

Plot the absorbance versus temperature to generate a melting curve.

-

Determine the Tm for each concentration of this compound. An increase in Tm indicates binding.

-

Topoisomerase II Inhibition Assay

This assay can be used to investigate the effect of this compound on the activity of topoisomerase II.

-

Objective: To determine if this compound inhibits the decatenation activity of topoisomerase II.

-

Principle: Topoisomerase II can separate interlocked DNA circles (catenated DNA). Inhibition of the enzyme will result in the persistence of the catenated DNA.

-

Procedure:

-

Incubate catenated kinetoplast DNA (kDNA) with purified human topoisomerase II in the presence of various concentrations of this compound.

-

Include a positive control (a known topoisomerase II inhibitor) and a negative control (no inhibitor).

-

Stop the reaction and separate the DNA products by agarose gel electrophoresis.

-

Catenated DNA will remain at the origin of the gel, while decatenated DNA will migrate into the gel as distinct bands.

-

Visualize the DNA using a fluorescent dye (e.g., ethidium bromide). A decrease in the amount of decatenated DNA in the presence of this compound indicates inhibition.

-

Signaling Pathways in Anthracycline-Induced Cytotoxicity

While specific signaling pathways modulated by this compound are yet to be fully elucidated, the broader class of anthracyclines is known to induce apoptosis through complex signaling cascades. These pathways often involve the activation of caspases and the regulation of Bcl-2 family proteins.

It is hypothesized that the DNA damage caused by this compound triggers a DNA damage response (DDR), leading to cell cycle arrest and the activation of pro-apoptotic pathways. Key signaling pathways that are often implicated in the cellular response to anthracyclines include the p53 pathway, the mitogen-activated protein kinase (MAPK) pathways, and the PI3K/Akt pathway. Further research is required to delineate the precise role of these pathways in this compound-induced cytotoxicity.

Figure 4: Hypothetical Apoptosis Signaling Pathway Induced by this compound.

Conclusion and Future Directions

This compound is a promising member of the anthracycline family with demonstrated biological activity. Its ability to interact with DNA and potentially inhibit topoisomerase II makes it a compound of interest for further investigation as an anticancer agent. Future research should focus on a more comprehensive evaluation of its cytotoxic profile against a broad panel of cancer cell lines, elucidation of its specific molecular targets and signaling pathways, and preclinical in vivo studies to assess its therapeutic potential. The detailed understanding of its biosynthesis also opens avenues for the generation of novel analogs with enhanced efficacy and reduced toxicity. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Critical Role of the Sugar Moiety in the Biological Activity of Steffimycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steffimycin B, an anthracycline antibiotic, exerts its biological effects primarily through intercalation with DNA. While the planar anthracycline core is responsible for inserting into the DNA helix, the sugar moiety plays a pivotal, multifaceted role in modulating the compound's activity, target recognition, and overall efficacy. This technical guide delves into the structure-activity relationships (SAR) of the this compound sugar moiety, presenting quantitative data on its influence on antiproliferative activity. Detailed experimental protocols for the synthesis of this compound analogues via heterologous expression and for the assessment of their cytotoxic effects are provided. This document aims to serve as a comprehensive resource for researchers engaged in the development of novel anthracycline-based therapeutics.

Introduction

Anthracycline antibiotics are a cornerstone of cancer chemotherapy, with their mechanism of action largely attributed to DNA intercalation and the inhibition of topoisomerase II. These molecules typically consist of a tetracyclic aglycone and one or more sugar residues. It is now well-established that these sugar moieties are not mere passive appendages; they are critical determinants of the drug's biological activity. The sugars can influence DNA binding affinity and sequence specificity, interactions with nuclear enzymes, and the overall pharmacokinetic properties of the compound. In many cases, the aglycone alone is biologically inactive, underscoring the indispensable nature of the glycosidic component.

This compound, produced by Streptomyces steffisburgensis, is a member of the anthracycline family and has been shown to bind to double-stranded DNA.[1] This guide focuses specifically on the role of its sugar moiety, examining how modifications to this part of the molecule impact its antiproliferative effects.

Structure-Activity Relationship of the this compound Sugar Moiety

The biological activity of this compound is profoundly influenced by the structure and orientation of its sugar moiety. Modifications to the sugar can either enhance or diminish its cytotoxic potential. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for the rational design of more potent and selective analogues.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative activity of this compound and its analogues has been quantified using assays that measure the concentration required to cause 50% growth inhibition (GI50) in cancer cell lines. A lower GI50 value indicates higher potency.

Recent studies involving the combinatorial biosynthesis of Steffimycin derivatives have yielded analogues with significantly improved activity. Notably, modifications such as O-methylation and the introduction of different deoxysugars have proven effective. The data presented in Table 1 summarizes the antiproliferative activity of key this compound analogues against a panel of human cancer cell lines.

| Compound Name | Modification to Sugar Moiety | GI50 (µM) |

| Steffimycin | Unmodified (L-rhamnose) | 2.6 - 16.79 |

| 3'-O-methylsteffimycin | Methylation at the 3'-OH position | < 1.0 |

| D-digitoxosyl-8-demethoxy-10-deoxysteffimycin | Replacement with D-digitoxose | < 1.0 |

| Steffimycin Aglycone | Complete removal of sugar | Inactive |

Table 1: Antiproliferative activity (GI50) of this compound and its sugar-modified analogues. Data indicates that specific modifications to the sugar moiety can lead to a significant increase in cytotoxic potency.

The data clearly demonstrates that the aglycone itself is inactive, highlighting the necessity of the sugar for biological function. Furthermore, the methylation of the 3'-hydroxyl group or the substitution of L-rhamnose with D-digitoxose leads to a marked enhancement of antiproliferative activity, with GI50 values dropping to the sub-micromolar range.

Mechanism of Action: The Role of the Sugar in DNA Intercalation

The primary mechanism of action for this compound is its intercalation into DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis.[1] The planar tetracyclic core of the molecule inserts itself between the base pairs of the DNA double helix.[2] The sugar moiety, positioned in the minor groove of the DNA, plays a crucial role in stabilizing this interaction and influencing binding specificity.

As depicted in Figure 1, the sugar moiety's interaction with the minor groove is thought to contribute to the overall stability of the drug-DNA complex and may be responsible for the observed sequence preferences in binding. Modifications to the sugar can alter these interactions, thereby affecting the potency of the drug.

Experimental Protocols

This section provides detailed methodologies for the generation of this compound analogues and the evaluation of their antiproliferative activity.

Generation of Steffimycin Analogues via Heterologous Expression

The production of novel Steffimycin derivatives is achieved through combinatorial biosynthesis, which involves the heterologous expression of the steffimycin biosynthetic gene cluster in a suitable host, such as Streptomyces albus, along with gene cassettes for the biosynthesis of various deoxysugars.

Protocol:

-

Strains and Plasmids: The steffimycin gene cluster is cloned from Streptomyces steffisburgensis.[2] Gene cassettes for the biosynthesis of desired deoxysugars are obtained from other actinomycetes. These are cloned into suitable expression vectors.

-

Host Strain: Streptomyces albus is a commonly used heterologous host due to its well-characterized genetics and ability to express foreign biosynthetic pathways.[3]

-

Transformation: The expression plasmids containing the steffimycin cluster and the deoxysugar cassette are introduced into S. albus protoplasts via transformation.

-

Culture and Fermentation: Transformed S. albus strains are grown in a suitable fermentation medium (e.g., R5A medium) to allow for the production of the Steffimycin analogues.

-

Extraction and Purification: The culture broth is extracted with an organic solvent (e.g., ethyl acetate). The crude extract is then purified using chromatographic techniques (e.g., HPLC) to isolate the novel Steffimycin derivatives.

-

Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods such as NMR and mass spectrometry.

Antiproliferative Activity Assessment: Sulforhodamine B (SRB) Assay

The antiproliferative activity of the generated Steffimycin analogues is typically assessed against a panel of human cancer cell lines, such as the NCI-60 panel. The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for this purpose.

Protocol:

-

Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. The plates are incubated for 24 hours to allow for cell attachment.

-

Drug Addition: The Steffimycin analogues are solubilized (e.g., in DMSO) and serially diluted to five different concentrations. These are added to the wells, and the plates are incubated for an additional 48 hours.

-

Cell Fixation: The assay is terminated by fixing the cells. For adherent cells, the medium is replaced with cold 10% trichloroacetic acid (TCA), and the plates are incubated for 1 hour at 4°C. For suspension cells, settled cells are fixed by adding 50 µl of 80% TCA.

-

Staining: The plates are washed five times with water and air-dried. 100 µl of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

-

Washing: Unbound dye is removed by washing the plates five times with 1% acetic acid. The plates are then air-dried.

-

Solubilization and Absorbance Reading: The bound SRB stain is solubilized with 10 mM Tris base. The absorbance is read on a plate reader at a wavelength of 515 nm.

-

Data Analysis: The GI50 value is calculated from the absorbance data. It represents the concentration of the drug that causes a 50% reduction in the net protein increase of control cells during the incubation period.

Conclusion

The sugar moiety of this compound is a critical determinant of its biological activity. SAR studies have revealed that targeted modifications to the sugar can lead to a significant enhancement in antiproliferative potency. The development of novel, more effective anthracycline-based anticancer agents will likely rely on the continued exploration of glycodiversification strategies, enabled by combinatorial biosynthesis and heterologous expression techniques. The protocols detailed in this guide provide a framework for the generation and evaluation of such novel Steffimycin analogues, paving the way for the discovery of next-generation cancer therapeutics.

References

- 1. Isolation, characterization, and heterologous expression of the biosynthesis gene cluster for the antitumor anthracycline steffimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, Characterization, and Heterologous Expression of the Biosynthesis Gene Cluster for the Antitumor Anthracycline Steffimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomycetes: Surrogate Hosts for the Genetic Manipulation of Biosynthetic Gene Clusters and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of DNA Binding Affinity of Steffimycin B using Difference Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steffimycin B is an anthracycline antibiotic known for its antibacterial and antineoplastic properties.[1] Like other members of the anthracycline family, its mechanism of action is believed to involve the binding to double-stranded DNA, leading to the inhibition of essential cellular processes such as DNA replication and transcription.[2][3] The primary mode of interaction is thought to be through intercalation, where the planar aromatic chromophore of the this compound molecule inserts itself between the base pairs of the DNA double helix, and through hydrogen bonding.[4][5]

Difference spectroscopy is a sensitive and straightforward method to study the interactions between small molecules and macromolecules like DNA. This technique measures the changes in the absorption spectrum of a drug upon binding to its target. The binding of this compound to DNA is expected to cause characteristic changes in its UV-Visible absorption spectrum, such as hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift in the wavelength of maximum absorbance). These spectral changes can be used to determine the binding parameters, including the binding constant (Kb) and the binding stoichiometry (n), which are crucial for understanding the drug's efficacy and for the development of new therapeutic agents.

This application note provides a detailed protocol for a DNA binding assay of this compound using difference spectroscopy, outlines the necessary data analysis steps, and presents a summary of expected quantitative data.

Data Presentation

The interaction of this compound with DNA can be quantified by determining the binding constant (Kb) and the number of binding sites (n). The following table summarizes representative binding parameters for the interaction of an anthracycline antibiotic with DNA, which can be expected for this compound.

| Parameter | Description | Typical Value (for Anthracyclines) |

| Binding Constant (Kb) | Represents the equilibrium constant for the association of the drug with a single binding site on the DNA. A higher Kb value indicates a stronger binding affinity. | 104 - 106 M-1 |

| Binding Stoichiometry (n) | Represents the number of drug molecules bound per nucleotide of DNA at saturation. | 0.1 - 0.3 |

Note: The specific values for this compound may vary depending on the experimental conditions such as buffer composition, pH, and temperature.

Experimental Protocols

This section provides a detailed methodology for conducting a DNA binding assay of this compound using difference spectroscopy.

Materials and Reagents

-

This compound (MW: 588.55 g/mol )

-

Calf Thymus DNA (CT-DNA)

-

Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Deionized water

-

Quartz cuvettes (1 cm path length)

-

UV-Visible Spectrophotometer

Preparation of Stock Solutions

-

Tris-HCl Buffer: Prepare a 10 mM Tris-HCl buffer solution containing 50 mM NaCl and adjust the pH to 7.4. Filter the buffer through a 0.22 µm filter to remove any particulate matter.

-

This compound Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a suitable solvent like DMSO or methanol before diluting with the Tris-HCl buffer to obtain a stock solution of known concentration (e.g., 1 mM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid interference with the DNA structure.

-

CT-DNA Stock Solution: Dissolve a known amount of high-quality CT-DNA in the Tris-HCl buffer overnight at 4°C with gentle stirring. The concentration of the DNA solution in terms of base pairs can be determined spectrophotometrically by measuring the absorbance at 260 nm, using a molar extinction coefficient (ε) of 6600 M-1cm-1 at 260 nm. The purity of the DNA solution should be checked by calculating the ratio of absorbance at 260 nm to that at 280 nm (A260/A280). A ratio of ~1.8-1.9 indicates that the DNA is sufficiently free of protein contamination.

Difference Spectroscopy Titration Protocol

-

Instrument Setup: Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 350-600 nm, as anthracyclines typically absorb in this region).

-

Sample Preparation:

-

In a 1 cm path length quartz cuvette, place a fixed concentration of this compound solution (e.g., 50 µM) in the Tris-HCl buffer. This will serve as the reference sample.

-

In a matched sample cuvette, place the same concentration of this compound solution.

-

-

Baseline Correction: Record a baseline spectrum with the buffer solution in both the sample and reference cuvettes.

-

Initial Spectrum: Record the absorption spectrum of the this compound solution in the sample cuvette against the buffer in the reference cuvette. This is the spectrum of the free drug.

-

Titration:

-

Add a small aliquot of the concentrated CT-DNA stock solution (e.g., 2-5 µL) to the sample cuvette containing the this compound solution. Mix gently by inverting the cuvette several times.

-

To the reference cuvette, add an identical volume of the Tris-HCl buffer to correct for any dilution effects.

-

Allow the solution to equilibrate for a few minutes.

-

Record the absorption spectrum.

-

-

Repeat Titration Steps: Continue adding small aliquots of the CT-DNA solution to the sample cuvette (and corresponding buffer to the reference cuvette), recording the spectrum after each addition until no further significant changes in the spectrum are observed. This indicates that the binding sites on the DNA are saturated with this compound.

Data Analysis

The binding constant (Kb) and the number of binding sites (n) can be determined from the titration data using various methods, including the Benesi-Hildebrand equation or by fitting the data to a suitable binding model. A common approach involves the use of a Scatchard plot.

The binding affinity (Kb) and the number of binding sites (n) can be calculated using the following equation derived from the Scatchard plot analysis:

1 / (A - A0) = 1 / (A∞ - A0) + 1 / (Kb * (A∞ - A0) * [DNA])

Where:

-

A0 is the absorbance of the free this compound.

-

A is the absorbance at different DNA concentrations.

-

A∞ is the absorbance at saturation.

-

[DNA] is the concentration of DNA.

By plotting 1 / (A - A0) versus 1 / [DNA], a linear relationship should be observed. The binding constant (Kb) can be calculated from the ratio of the intercept to the slope.

Mandatory Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. cris.iucc.ac.il [cris.iucc.ac.il]

- 3. This compound, a DNA binding agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular structure, stereochemistry and interactions of this compound, and DNA binding anthracycline antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Steffimycin B Purification

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Steffimycin B, an anthracycline antibiotic. The described protocol is suitable for researchers, scientists, and drug development professionals engaged in the isolation and characterization of this compound from fermentation broths or synthetic reaction mixtures. The method utilizes a C18 stationary phase with a methanol and water-based mobile phase, ensuring high purity and recovery of the target compound. This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the purification workflow.

Introduction

This compound is a member of the anthracycline class of antibiotics, known for their potent antitumor properties. As with many natural products, achieving high purity of this compound is crucial for subsequent in vitro and in vivo studies, as well as for pharmaceutical development. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such complex molecules. While various methods like solvent extraction and silica gel chromatography have been employed for the initial isolation of this compound, RP-HPLC offers superior resolution and purity for the final purification step.[1] This application note outlines a preparative RP-HPLC method tailored for the purification of this compound.

Experimental Protocols

Sample Preparation

Prior to HPLC purification, a crude extract of this compound is required. This can be obtained from fermentation broths of producing organisms, such as Streptomyces elgreteus, through solvent extraction.[1]

Protocol for Crude Extraction:

-

Centrifuge the fermentation broth to separate the mycelia from the supernatant.

-

Adjust the pH of the supernatant to approximately 3.0 with a suitable acid (e.g., hydrochloric acid).

-

Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or methylene chloride. Repeat the extraction three times.[1]

-

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude this compound extract.

-

Dissolve the crude extract in a minimal amount of the HPLC mobile phase (initial conditions) or a compatible solvent like methanol for injection.

-

Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.

Analytical HPLC Method Development

Before scaling up to preparative HPLC, it is essential to develop and optimize the separation on an analytical scale to determine the retention time of this compound and ensure adequate resolution from impurities.

Analytical HPLC Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Ammonium Acetate |

| Mobile Phase B | Methanol with 0.1% Ammonium Acetate |

| Gradient | 50% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Note: The use of an ammonium acetate or carbonate buffer system in a methanol-water mobile phase has been shown to be effective for the analysis of anthracycline derivatives on reversed-phase columns.[2]

Preparative HPLC Purification

The analytical method is scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining the resolution of the target peak.

Preparative HPLC Parameters:

| Parameter | Value |

| Column | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | Water with 0.1% Ammonium Acetate |

| Mobile Phase B | Methanol with 0.1% Ammonium Acetate |

| Gradient | 50% to 90% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 1-5 mL (depending on concentration) |

| Column Temperature | Ambient |

| Fraction Collection | Triggered by UV signal corresponding to the this compound peak |

Post-Purification Processing

-

Pool the fractions containing pure this compound, as confirmed by analytical HPLC.

-

Remove the organic solvent (methanol) from the collected fractions using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

-

Determine the final purity by analytical HPLC and confirm the identity using techniques such as mass spectrometry and NMR.

Data Presentation

The following tables summarize the expected quantitative data from the analytical and preparative HPLC runs.

Table 1: Analytical HPLC Data

| Compound | Retention Time (min) | Purity (%) |

| Impurity 1 | 8.5 | - |

| This compound | 12.2 | 98.5 |

| Impurity 2 | 15.1 | - |

Table 2: Preparative HPLC Purification Summary

| Parameter | Value |

| Crude Sample Loaded (mg) | 100 |

| Purified this compound (mg) | 75 |

| Purity (%) | >99 |

| Yield (%) | 75 |

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Logical Relationship of HPLC Method Development and Scale-Up

References

Liquid chromatography-mass spectrometry (LC-MS) analysis of Steffimycin B